Diethylaminocarboxymethyl POC Tenofovir (Mixture of Diastereomers)
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Overview
Description
Diethylaminocarboxymethyl POC Tenofovir (Mixture of Diastereomers) is a compound that belongs to the family of tenofovir derivatives. Tenofovir is an acyclic phosphonate nucleotide analogue and reverse transcriptase inhibitor, primarily used as an anti-HIV agent . The compound is characterized by the presence of diastereomers, which are non-superimposable mirror images of each other.
Mechanism of Action
Target of Action
Diethylaminocarboxymethyl POC Tenofovir is a prodrug of Tenofovir, which is a nucleotide analog reverse transcriptase inhibitor . The primary targets of this compound are the reverse transcriptase enzymes of HIV and Hepatitis B virus . These enzymes play a crucial role in the replication of these viruses by transcribing viral RNA into DNA, which is then integrated into the host cell’s genome .
Mode of Action
Once activated, Diethylaminocarboxymethyl POC Tenofovir acts as an antiviral acyclic nucleoside phosphonate . It is a potent inhibitor of the viral reverse transcriptase, blocking the enzyme necessary for viral production in HIV-infected individuals . This inhibition prevents the transcription of viral RNA into DNA, thereby halting the replication of the virus .
Biochemical Pathways
The action of Diethylaminocarboxymethyl POC Tenofovir primarily affects the viral replication pathway. By inhibiting the reverse transcriptase enzyme, it disrupts the normal process of viral RNA transcription into DNA. This disruption prevents the integration of viral DNA into the host cell’s genome, effectively stopping the production of new virus particles .
Result of Action
The primary result of Diethylaminocarboxymethyl POC Tenofovir’s action is the reduction of viral load in HIV and Hepatitis B infected patients. By inhibiting the reverse transcriptase enzyme, it prevents the replication of the virus, leading to a decrease in the number of virus particles in the body . This can help to manage the symptoms of these infections and reduce the risk of transmission .
Preparation Methods
The synthesis of Diethylaminocarboxymethyl POC Tenofovir involves multiple steps, starting from the core structure of tenofovirThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Diethylaminocarboxymethyl POC Tenofovir undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Diethylaminocarboxymethyl POC Tenofovir has several scientific research applications:
Comparison with Similar Compounds
Diethylaminocarboxymethyl POC Tenofovir is unique due to the presence of diastereomers, which can influence its biological activity and pharmacokinetic properties. Similar compounds include:
Tenofovir Disoproxil Fumarate: A widely used prodrug of tenofovir with established efficacy in treating HIV and hepatitis B.
Tenofovir Alafenamide: Another prodrug of tenofovir with improved safety and efficacy profiles.
Tenofovir Mono-POC Dimer: A related compound with similar antiviral properties. The uniqueness of Diethylaminocarboxymethyl POC Tenofovir lies in its specific chemical modifications, which may offer advantages in terms of bioavailability and targeted delivery.
Properties
CAS No. |
1246812-23-6 |
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Molecular Formula |
C21H34N5O9P |
Molecular Weight |
531.503 |
IUPAC Name |
[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl 2-ethylbutanoate |
InChI |
InChI=1S/C21H34N5O9P/c1-6-16(7-2)20(27)30-11-33-36(29,34-12-31-21(28)35-14(3)4)13-32-15(5)8-26-10-25-17-18(22)23-9-24-19(17)26/h9-10,14-16H,6-8,11-13H2,1-5H3,(H2,22,23,24)/t15-,36?/m1/s1 |
InChI Key |
ZXVADCFDIJFQBO-DRVJNONPSA-N |
SMILES |
CCC(CC)C(=O)OCOP(=O)(COC(C)CN1C=NC2=C1N=CN=C2N)OCOC(=O)OC(C)C |
Origin of Product |
United States |
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